(1Z,4Z)-1,5-bis(dimethylamino)-2,4-bis(phenylsulfanyl)penta-1,4-dien-3-one
Overview
Description
(1Z,4Z)-1,5-bis(dimethylamino)-2,4-bis(phenylsulfanyl)penta-1,4-dien-3-one is a synthetic organic compound characterized by its unique structure, which includes dimethylamino and phenylsulfanyl groups
Preparation Methods
The synthesis of (1Z,4Z)-1,5-bis(dimethylamino)-2,4-bis(phenylsulfanyl)penta-1,4-dien-3-one typically involves a mixed aldol condensation reaction. This reaction is carried out by conjugating benzalacetone with different substituted benzaldehydes in the presence of a strong base . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
(1Z,4Z)-1,5-bis(dimethylamino)-2,4-bis(phenylsulfanyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The phenylsulfanyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1Z,4Z)-1,5-bis(dimethylamino)-2,4-bis(phenylsulfanyl)penta-1,4-dien-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1Z,4Z)-1,5-bis(dimethylamino)-2,4-bis(phenylsulfanyl)penta-1,4-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino and phenylsulfanyl groups play a crucial role in its binding affinity and reactivity. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to (1Z,4Z)-1,5-bis(dimethylamino)-2,4-bis(phenylsulfanyl)penta-1,4-dien-3-one include:
(1Z,4Z)-1,5-diphenyl-1,4-pentadien-3-one: This compound shares a similar backbone but lacks the dimethylamino and phenylsulfanyl groups.
trans,trans-Dibenzylideneacetone: Another structurally related compound with different substituents. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1Z,4Z)-1,5-bis(dimethylamino)-2,4-bis(phenylsulfanyl)penta-1,4-dien-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS2/c1-22(2)15-19(25-17-11-7-5-8-12-17)21(24)20(16-23(3)4)26-18-13-9-6-10-14-18/h5-16H,1-4H3/b19-15-,20-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDWLRDOQNBPJD-IKBKFCNISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C(=CN(C)C)SC1=CC=CC=C1)SC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=C(\SC1=CC=CC=C1)/C(=O)/C(=C/N(C)C)/SC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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